REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:13][C:14]([O:16]C)=[O:15])[S:3]([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)(=[O:5])=[O:4].O[Li].O>CO.C1COCC1.O>[CH3:1][N:2]([CH2:13][C:14]([OH:16])=[O:15])[S:3]([C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1)(=[O:4])=[O:5] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC
|
Name
|
MeOH THF H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
|
Name
|
LiOH.H2O
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Type
|
CUSTOM
|
Details
|
to stir for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All solvents were evaporated, apart from water
|
Type
|
ADDITION
|
Details
|
The remaining aqueous solvent was diluted further
|
Type
|
WASH
|
Details
|
thoroughly washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |